molecular formula C6H6N2OS B1628695 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde CAS No. 623564-68-1

4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde

Cat. No.: B1628695
CAS No.: 623564-68-1
M. Wt: 154.19 g/mol
InChI Key: MZCSOYIOCUGVPG-UHFFFAOYSA-N
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Description

4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde is a chemical compound with the molecular formula C6H6N2OS. It is a derivative of thiazole aldehyde . The compound is part of a class of molecules that are structurally subunits of numerous compounds valuable in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo-thiazoles involves the annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring . The synthesis of such compounds is of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring fused with a thiazole ring . The pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles .

Safety and Hazards

The safety and hazards of 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde are not explicitly mentioned in the search results. For detailed safety, risk, hazard and MSDS information, it is recommended to refer to the manufacturer’s safety data sheet .

Future Directions

The future directions of research on 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde could involve further exploration of its potential as a CDK2 inhibitor . Additionally, the development of new antitumor agents based on thiazines and thiazoles is becoming of special interest . Therefore, the synthesis and study of such compounds could be a promising area of future research.

Properties

IUPAC Name

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCSOYIOCUGVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN2CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620474
Record name 4H,6H-Pyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-68-1
Record name 4H,6H-Pyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The dry dichloromethane (8 mL) solution of dimethylsulfoxide (2.2 mL) was added dropwise to the dry dichloromethane (110 mL) solution of oxalyl chloride (2.0 mL) at −78° C. The reaction mixture was stirred for 15 min at the same temperature. The dry dichloromethane (40 mL) solution of (4H-5-thia-1,6a-diazapentalen-2-yl)methanol (1.7 g) was added dropwise to the reaction mixture at −78° C., and stirring was continued for an additional 15 min. The reaction mixture was allowed to warm to −45° C. and stirred for 1 h. Triethylamine (11.3 mL) was added dropwise and the reaction mixture was allowed to warm to 0° C. After 20 min, saturated ammonium chloride solution (50 mL) and water (100 mL) were added and separated. The aqueous layer was extracted with AcOEt (3×150 mL). The combined organic layers were washed with water (200 mL) and brine (200 mL), dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with hexane—AcOEt (1:1). The titled compound was obtained as a yellow solid (1.7 g, quant.).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Four
Quantity
2.2 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Reactant of Route 2
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Reactant of Route 3
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Reactant of Route 4
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Reactant of Route 5
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Reactant of Route 6
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde

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